molecular formula C9H19NO2 B073999 Ethyl 7-aminoheptanoate CAS No. 1117-66-4

Ethyl 7-aminoheptanoate

Cat. No. B073999
CAS RN: 1117-66-4
M. Wt: 173.25 g/mol
InChI Key: VBPPJUXIEMSWDT-UHFFFAOYSA-N
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Description

Ethyl 7-aminoheptanoate is a chemical compound with the molecular formula C9H19NO2 . It is also known as 7-Amino-heptanoic acid ethyl ester .


Synthesis Analysis

The synthesis of Ethyl 7-aminoheptanoate can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of Ethyl 7-aminoheptanoate is represented by the formula C9H19NO2 . The InChI code for this compound is InChI=1S/C9H19NO2/c1-2-12-9 (11)7-5-3-4-6-8-10/h2-8,10H2,1H3 . The Canonical SMILES representation is CCOC (=O)CCCCCCN .


Physical And Chemical Properties Analysis

Ethyl 7-aminoheptanoate has a molecular weight of 173.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 8 . The Exact Mass is 173.141578849 g/mol . The Topological Polar Surface Area is 52.3 Ų .

Scientific Research Applications

  • Polymer Science : Ethyl 7-aminoheptanoate is used in the synthesis of nylon 7, a polyheptanamide. This compound is derived from ε-caprolactone and is integral in creating high molecular weight, spinning grade nylon 7, which has applications in textile and other industries due to its stability and textile properties (Horn, Freure, Vineyard, & Decker, 1963).

  • Drug Synthesis : It plays a role in the synthesis of Tianeptine Sodium, a compound used in pharmaceuticals. The process involves reduction, halogenation, and alkaline hydrolysis, starting from dibenzothiazepin-11(6H)-one-2-chloro-6-methyl-5,5-dioxide. This method offers advantages such as low costs and suitability for industrial production (Ran, 2012).

  • Chemical Synthesis : It is also used in synthesizing various chemical compounds, such as methyl or ethyl 7-oxoheptanoate and 7-acetoxyheptanal, which are useful in various chemical reactions and processes (Ballini, Marcantoni, & Petrini, 1991).

  • Biomedical Applications : In the field of biomedical research, derivatives of ethyl 7-aminoheptanoate are used to design and synthesize pyrroloquinoline-based compounds. These compounds show strong blue fluorescence and are potential dyes for biomedical applications, particularly in cell trafficking and pharmacokinetics/biodistribution studies (Carta, Balasso, Caliceti, & Ferlin, 2015).

  • Specialty Materials : It serves as a precursor for synthesizing chiral ethyl 7-amino-dehydroabietate, which has potential applications in drug development, chiral catalysis, and special optical materials (Jiang Li-hu, 2014).

  • Molluscicidal Properties : Research into thiazolo[5,4-d]pyrimidines indicates that derivatives of ethyl 7-aminoheptanoate have molluscicidal properties, potentially useful in controlling schistosomiasis (El-bayouki & Basyouni, 1988).

properties

IUPAC Name

ethyl 7-aminoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPPJUXIEMSWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288165
Record name Heptanoic acid, 7-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-aminoheptanoate

CAS RN

1117-66-4
Record name Heptanoic acid, 7-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid, 7-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptanoic acid, 7-amino-, ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
CF Horn, BT Freure, H Vineyard… - Journal of Applied …, 1963 - Wiley Online Library
… An industrially feasible synthesis for ethyl-7-aminoheptanoate, a monomer for nylon 7, and a simple polycondensation process to the high molecular weight polyamide were developed …
Number of citations: 19 onlinelibrary.wiley.com
JH Park, JS Chang, MI El-Gamal, WK Choi… - Bioorganic & medicinal …, 2010 - Elsevier
… Synthesis of ethyl 7-aminoheptanoate (19) was carried out by the same procedure as described for the preparation of 16 starting with ethyl 7-bromoheptanoate (17) (Scheme 4). …
Number of citations: 21 www.sciencedirect.com
G Berecz, A Dancsó, DR Németh, L Kiss, G Simig - Synthesis, 2022 - thieme-connect.com
… out similar transformations of tetracyclic ketone 8b into the corresponding amino derivatives 34, 35 and 36 involving consecutive treatment with SOCl 2 and ethyl 7-aminoheptanoate or …
Number of citations: 6 www.thieme-connect.com
DT Hieu, DT Anh, PT Hai, LTT Huong… - Chemistry & …, 2018 - Wiley Online Library
… 6a – 6i was synthesized by a similar synthetic pathway described for 4a – 4i, except that methyl 4-(aminomethyl)benzoate hydrochloride was used instead of ethyl 7-aminoheptanoate …
Number of citations: 21 onlinelibrary.wiley.com
XG Wang, AE Wang, Y Hao, YP Ruan… - The Journal of Organic …, 2013 - ACS Publications
… commercially available (R)-malic acid and ethyl 7-aminoheptanoate hydrochloride salt 13. … g, 37.3 mmol), commercially available ethyl 7-aminoheptanoate hydrochloride salt 13 (9.41 g, …
Number of citations: 17 pubs.acs.org
G Berecz, A Dancsó, MT Lauritz, G Simig, B Volk - Tetrahedron, 2023 - Elsevier
… Method A (ring closure): To a vigorously stirred solution of ethyl 7-aminoheptanoate (6.06 g, 35 mmol) in MeCN (40 mL), 14c (3.66 g, 8.7 mmol) was added in one portion. The colorless …
Number of citations: 0 www.sciencedirect.com
C Temple Jr, RD Elliott… - Journal of medicinal …, 1988 - ACS Publications
5-[[IV-[(Ethoxycarbonyl) alkyl] amino] carbonyl](6-9) and the corresponding aminothiocarbonyl (12-15) derivatives of 5, 6, 7, 8-tetrahydrofolicacid were prepared as multisubstrate …
Number of citations: 6 pubs.acs.org
BA Newman, KG Kim, JI Scheinbeim - Journal of materials science, 1990 - Springer
… Ethyl-7-aminoheptanoate, a monomer for nylon 7, was first synthesized and then a two-step polycondensation process was used. First, the low molecular weight precursor was …
Number of citations: 49 link.springer.com
DJ Sall, AE Arfsten, JA Bastian… - Journal of medicinal …, 1997 - ACS Publications
… of CH 2 Cl 2 was treated with 3.50 g (28.6 mmol) of 4-(dimethylamino)pyridine, 4.00 mL (23.0 mmol) of N,N-diisopropylethylamine, and 4.00 g (19.1 mmol) of ethyl 7-aminoheptanoate …
Number of citations: 33 pubs.acs.org
D COIPLET1NG - Contract, 1991 - apps.dtic.mil
… Ethyl-7-aminoheptanoate, a monomer for nylon 7, was first synthesized and then a two step polycondensation process was used. First, the low molecular weight precursor was …
Number of citations: 0 apps.dtic.mil

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